Technical Monograph: Acid Green 16 (C.I. 44025)
Technical Monograph: Acid Green 16 (C.I. 44025)
[1][2]
Executive Summary
Acid Green 16 (C.I. 44025), also known as Naphthalene Green V or Alkali Fast Green, is a synthetic triphenylmethane dye characterized by its high water solubility and intense green coloration. Unlike the more common Acid Green 50 (Lissamine Green), Acid Green 16 utilizes a naphthalene-disulfonic acid core that imparts distinct steric and electronic properties.
While primarily utilized in the textile industry for wool and silk dyeing due to its affinity for protonated amine groups, Acid Green 16 serves a critical role in research as a model compound for studying hydrophobic-electrostatic protein interactions .[1] Its structure allows it to act as a surrogate for studying the binding kinetics of anionic pharmacophores to serum albumin, making it a valuable tool in early-stage drug development and toxicological modeling.
Chemical Identity & Structural Architecture[3]
Structural Analysis
Acid Green 16 belongs to the triphenylmethane class of dyes. Its chromophore consists of a central carbon atom (the methane carbon) conjugated to two N,N-dimethylaminophenyl rings and one naphthalene disulfonate ring.
-
Chromophore: The resonance hybrid of the triphenylmethane cation.
-
Auxochromes: The dimethylamino groups donate electron density, shifting absorption into the visible red region (resulting in a green appearance).
-
Solubilizers: The sulfonate groups (
) on the naphthalene ring ensure high water solubility and provide the anionic charge necessary for ionic bonding with cationic sites on proteins (e.g., arginine, histidine residues).
Chemical Data Table[4][5]
| Property | Specification |
| C.I. Name | Acid Green 16 |
| C.I. Number | 44025 |
| CAS Registry Number | 12768-78-4 |
| Chemical Formula | |
| Molecular Weight | 560.62 g/mol |
| Appearance | Dark green to variegated powder |
| Solubility | Water (High, Blue-Green solution); Ethanol (Moderate, Green solution) |
| pKa |
Physicochemical Properties & Resonance
The color of Acid Green 16 is pH-dependent due to the protonation state of the amino groups and the central carbon.
Resonance Mechanism Diagram
The following diagram illustrates the resonance stabilization that defines the dye's color and its disruption under extreme pH conditions.
Caption: pH-dependent resonance switching of Acid Green 16. The colored cationic form exists at neutral pH.
Analytical Characterization Protocols
For researchers quantifying Acid Green 16 in biological media or wastewater, High-Performance Liquid Chromatography (HPLC) is the gold standard.
Protocol: Reversed-Phase HPLC Quantification
Rationale: Sulfonated dyes are highly polar. A standard C18 column requires ion-pairing agents or acidic mobile phases to suppress ionization and increase retention.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate Buffer (10 mM, pH 4.5)
-
Acid Green 16 Standard (>95% purity)
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Flow Rate:
. -
Detection: Diode Array Detector (DAD) at 635 nm (Quantification) and 254 nm (Impurity check).
-
Temperature:
.
Gradient Profile:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 12.0 | 40 | 60 | Elution |
| 15.0 | 40 | 60 | Wash |
| 16.0 | 90 | 10 | Re-equilibration |
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg Acid Green 16 in 50 mL mobile phase A. Sonicate for 5 minutes.
-
Filtration: Filter sample through a 0.22
PTFE syringe filter (Nylon filters may bind the dye). -
Injection: Inject 10
of sample. -
Integration: Integrate the peak at ~635 nm. Retention time is typically 6–8 minutes depending on column carbon load.
Biological Applications: Protein Binding Model
Acid Green 16 interacts with serum albumin (BSA/HSA) primarily through Sudlow Site II . This makes it an excellent non-biological surrogate for testing drug displacement or binding affinity.
Mechanism of Interaction
The anionic sulfonate groups of Acid Green 16 form salt bridges with cationic residues (Lysine, Arginine) on the protein surface, while the aromatic rings intercalate into hydrophobic pockets.
Protocol: BSA Binding Affinity Assay (Fluorescence Quenching)
Rationale: Binding of the dye to BSA quenches the intrinsic tryptophan fluorescence of the protein. This quenching can be used to calculate the Stern-Volmer constant (
Materials:
-
Bovine Serum Albumin (BSA) (
in PBS, pH 7.4) -
Acid Green 16 Stock (
in water) -
Fluorescence Spectrophotometer
Workflow:
-
Baseline: Measure fluorescence of
BSA solution.-
Excitation:
-
Emission Scan:
(Peak )
-
-
Titration: Sequentially add Acid Green 16 (
aliquots) to the cuvette. -
Equilibration: Mix gently and incubate for 2 minutes after each addition.
-
Measurement: Record emission spectra after each addition.
-
Analysis: Plot
vs. [Dye Concentration].- : Initial fluorescence intensity.
- : Fluorescence intensity with dye.
-
Slope =
(Stern-Volmer quenching constant).
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining protein binding affinity using fluorescence quenching.
Safety & Toxicology (MSDS Summary)
While Acid Green 16 is not classified as a high-potency toxin, standard laboratory safety is mandatory.
-
Acute Toxicity: Harmful if swallowed.[2] May cause gastrointestinal irritation.
-
Chronic Exposure: No known carcinogenic data for C.I. 44025 specifically, but triphenylmethane dyes as a class are often scrutinized for potential genotoxicity.
-
Handling:
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Disposal: Dispose of as hazardous chemical waste (contains organic sulfonates). Do not release into municipal water systems.
-
References
-
World Dye Variety. (2012).[3] Acid Green 16: Properties and Applications. Retrieved from [Link]
-
ChemBK. (2024). C.I.[3][1][4][5][6][7] Acid Green 16 - Chemical Properties and Supplier Data. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Acid Green 16 Compound Summary. Retrieved from [Link]
-
ResearchGate. (2021). Spot test for direct quantification of acid green 16 adsorbed on molecularly imprinted polymer. Retrieved from [Link]
Sources
- 1. Acid Green 16 | High-Purity Dye for Research [benchchem.com]
- 2. cpachem.com [cpachem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. ACID GREEN 16 (C.I. 44025) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
